molecular formula C13H13NO B12535003 3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol

3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B12535003
M. Wt: 199.25 g/mol
InChI Key: AMPBOCAQBJUJBP-UHFFFAOYSA-N
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Description

3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound features an aminomethyl group attached to the third carbon of one phenyl ring and a hydroxyl group attached to the fourth carbon of the other phenyl ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-[3-(aminomethyl)phenyl]phenol

InChI

InChI=1S/C13H13NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,15H,9,14H2

InChI Key

AMPBOCAQBJUJBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

In an industrial setting, the production of 3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol may involve large-scale Suzuki-Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to improve the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of primary amine derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the biphenyl structure provides a rigid framework that can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(Aminomethyl)-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminomethyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N, with a molecular weight of approximately 197.25 g/mol. Its structure features a biphenyl core substituted with an aminomethyl group and a hydroxyl group, which enhances its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Monoamine Oxidase Inhibition : The compound has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition could lead to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive functions.
  • Receptor Binding : Research indicates that this compound may exhibit binding affinity to several neurotransmitter receptors, influencing signaling pathways associated with neuropharmacological effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Mechanism Target Reference
Monoamine Oxidase InhibitionInhibition of MAO activityNeurotransmitter levels
Receptor ModulationBinding to neurotransmitter receptorsCentral nervous system
Antimicrobial PotentialInteraction with bacterial enzymesVarious bacterial strains

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Neuropharmacological Effects : A study demonstrated that compounds structurally similar to this compound exhibited significant effects on mood regulation through monoamine oxidase inhibition. This suggests that the compound could be developed as a treatment for depression or anxiety disorders.
  • Antimicrobial Activity : Research has shown that derivatives of biphenyl compounds can possess antimicrobial properties against resistant strains of bacteria. This highlights the potential for this compound in developing new antibiotics targeting specific bacterial enzymes .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can guide future drug design:

  • Hydroxyl Group Influence : The presence of the hydroxyl group at the para position enhances solubility and receptor binding affinity, which is crucial for its biological activity.
  • Aminomethyl Substitution : Variations in the aminomethyl substituent can significantly alter the compound's potency against specific targets, indicating a need for further exploration of analogs to optimize therapeutic effects.

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